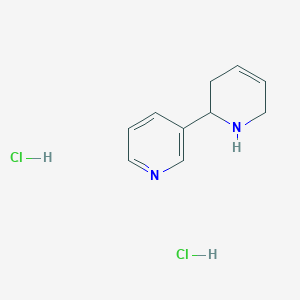
1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride is an organic compound known for its unique bicyclic structure. It is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. This compound is primarily used in organic synthesis as a ligand or catalyst precursor due to its strong coordination ability and reducing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride is typically synthesized through the hydrogenation of 2,2’-bipyridine. The process involves the following steps:
Hydrogenation Reaction: 2,2’-bipyridine is subjected to hydrogenation in the presence of a suitable catalyst such as palladium or nickel. The reaction is carried out under high pressure of hydrogen gas.
Catalyst and Solvent: Common catalysts include palladium on carbon (Pd/C) or Raney nickel. The reaction is usually performed in an appropriate solvent like ethanol or methanol.
Reaction Conditions: The reaction is conducted at elevated temperatures (typically around 50-100°C) and pressures (around 10-50 atm) to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride follows a similar hydrogenation process but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.
Major Products
Oxidation: Produces 2,3’-bipyridine.
Reduction: Leads to fully saturated bipyridine derivatives.
Substitution: Results in various substituted bipyridine compounds depending on the nucleophile used.
Scientific Research Applications
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bicyclic structure allows it to act as a versatile ligand, stabilizing transition states and intermediates in catalytic reactions.
Comparison with Similar Compounds
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride can be compared with other similar compounds such as:
2,2’-Bipyridine: Unlike 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride, 2,2’-bipyridine is fully aromatic and lacks the hydrogenated ring, resulting in different coordination properties.
1,2,3,4-Tetrahydroquinoline: This compound has a similar partially hydrogenated structure but differs in the position of the nitrogen atoms and the overall ring system.
Pyridine: A simpler aromatic compound with a single nitrogen atom, used widely as a ligand and solvent in chemical reactions.
The uniqueness of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride lies in its specific hydrogenated structure, which imparts distinct chemical reactivity and coordination behavior compared to its fully aromatic or differently substituted counterparts.
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-4,6,8,10,12H,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPOXBANIMRQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

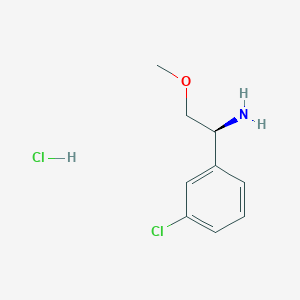


![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)


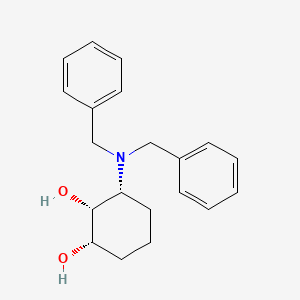
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)
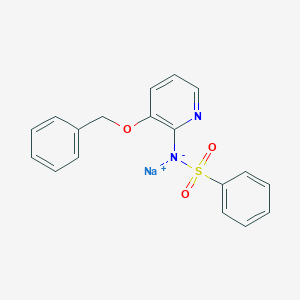
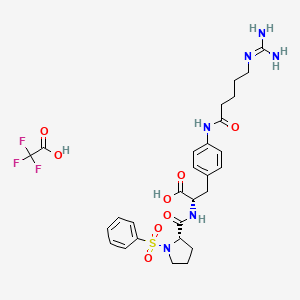
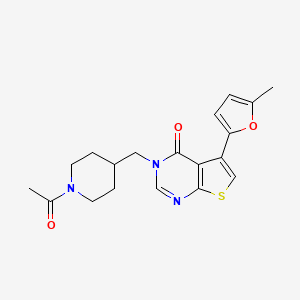
![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
